molecular formula C18H16O7 B158303 Trypacidin CAS No. 1900-29-4

Trypacidin

Cat. No.: B158303
CAS No.: 1900-29-4
M. Wt: 344.3 g/mol
InChI Key: KMZYINVXZDQCKC-UHFFFAOYSA-N
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Description

Trypacidin is a secondary metabolite produced by the opportunistic human pathogen Aspergillus fumigatus. It is a spore-borne toxin known for its cytotoxic properties, particularly towards lung cells. This compound has been identified as one of the main compounds in the spores of Aspergillus fumigatus, alongside tryptoquivaline F, fumiquinazoline C, questin, and monomethylsulochrin .

Scientific Research Applications

Trypacidin has several scientific research applications, particularly in the fields of biology and medicine. It is studied for its cytotoxic properties and its potential role in the infection process of Aspergillus fumigatus. Research has shown that this compound can decrease cell viability and trigger cell lysis in human lung cells, making it a valuable compound for studying the mechanisms of fungal pathogenicity and host-pathogen interactions .

In addition, this compound has been investigated for its antiphagocytic properties, which help Aspergillus fumigatus evade the immune system. The compound has shown activity against macrophages and amoebae, suggesting its potential use in studying immune evasion mechanisms .

Mechanism of Action

Target of Action

Trypacidin, a secondary metabolite from the marine-derived Aspergillus fumigatus, primarily targets Vibrio parahaemolyticus , a pathogenic bacterial genus of bacterial diseases of mariculture animals . This bacterium is responsible for vibriosis, a disease that poses a significant threat to mariculture, affecting fish, shrimp, and shellfish .

Mode of Action

This compound exhibits a remarkable inhibitory effect on the growth of Vibrio parahaemolyticus . It exerts a strong destructive effect on the cell wall permeability and integrity, as well as cell membrane permeability . These interactions lead to significant morphological alterations in the bacterial cells .

Biochemical Pathways

It is known that this compound initiates the intracellular formation of nitric oxide (no) and hydrogen peroxide (h2o2) within the first hour of exposure . This leads to oxidative stress, which triggers necrotic cell death in the following 24 hours .

Pharmacokinetics

Its cytotoxic effects have been observed at an ic50 close to 7 µm, indicating a potent bioactivity .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth, specifically Vibrio parahaemolyticus . It causes significant damage to the cell wall and cell membrane, leading to increased permeability and eventual cell lysis . This results in a decrease in cell viability and an increase in cell death .

Action Environment

The action of this compound is influenced by the aquatic environment, particularly in the context of aquaculture. The development of antibiotic alternatives in aquaculture, including this compound, is driven by the need to combat drug resistance in aquatic pathogens and drug residues caused by long-term or excessive antibiotics use . The unique living environment and complex physiological characteristics of marine fungi, such as Aspergillus fumigatus, make them a rich source of natural antimicrobials like this compound .

Safety and Hazards

Trypacidin is cytotoxic to lung cells . It decreases cell viability and triggers cell lysis . Both macrophages and amoebae were also sensitive to this compound .

Future Directions

With the emergence of CRISPR/Cas9-based genome editing technology, the broader exploration of industrially important secondary metabolites like trypacidin has been made possible . This advanced technique has revolutionized genetic research and enabled the exploitation and discovery of new bioactive compounds from filamentous fungi .

Biochemical Analysis

Biochemical Properties

Trypacidin is an anthraquinone derivative that exhibits a range of biochemical activities. It interacts with various enzymes, proteins, and other biomolecules within the cell. One of the key interactions of this compound is with the enzyme polyketide synthase, which is involved in its biosynthesis . Additionally, this compound has been shown to interact with cellular proteins that are involved in oxidative stress responses, leading to the production of reactive oxygen species such as nitric oxide and hydrogen peroxide . These interactions contribute to the cytotoxic effects of this compound on lung cells.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In lung cells, this compound has been found to decrease cell viability and trigger cell lysis at concentrations as low as 7 µM . This compound induces oxidative stress by initiating the intracellular formation of nitric oxide and hydrogen peroxide, leading to necrotic cell death . This compound does not induce apoptosis, as it does not cause the formation of apoptotic bodies or a decrease in mitochondrial membrane potential . These cellular effects highlight the potent cytotoxic nature of this compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cellular biomolecules and the induction of oxidative stress. This compound binds to cellular proteins involved in the oxidative stress response, leading to the production of reactive oxygen species . This oxidative stress results in cellular damage and necrotic cell death. Additionally, this compound has been shown to inhibit the phagocytic activity of macrophages and amoebae, suggesting a protective role for Aspergillus fumigatus against host immune responses . The inhibition of phagocytosis is likely due to the cytotoxic effects of this compound on phagocytic cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its cytotoxic activity over extended periods . Prolonged exposure to this compound can lead to the degradation of cellular components and long-term effects on cellular function. In vitro studies have shown that this compound can cause sustained oxidative stress and necrotic cell death over a 24-hour period . These temporal effects highlight the importance of considering the duration of exposure when studying the effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits cytotoxic effects without causing significant toxicity to the host organism . At high doses, this compound can cause severe toxicity and adverse effects, including damage to lung tissue and other organs . Threshold effects have been observed, where the cytotoxicity of this compound increases sharply beyond a certain concentration. These dosage effects underscore the need for careful consideration of this compound concentrations in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways within Aspergillus fumigatus. The biosynthesis of this compound is mediated by the enzyme polyketide synthase, which catalyzes the formation of the anthraquinone backbone . Additionally, this compound interacts with enzymes involved in oxidative stress responses, leading to the production of reactive oxygen species . These metabolic pathways contribute to the cytotoxic and antiphagocytic properties of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound has been shown to accumulate in the conidia of Aspergillus fumigatus, where it plays a protective role against phagocytic cells . The localization of this compound within conidia suggests that it may be transported through vesicular trafficking pathways. Additionally, this compound can diffuse across cellular membranes, allowing it to exert its cytotoxic effects on target cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the conidia of Aspergillus fumigatus . This localization is likely mediated by targeting signals or post-translational modifications that direct this compound to specific compartments within the conidia. The accumulation of this compound in conidia suggests that it may play a role in protecting the fungal spores from phagocytic cells and other environmental stresses . The subcellular localization of this compound is crucial for its activity and function within the fungal pathogen.

Chemical Reactions Analysis

Types of Reactions: Trypacidin undergoes several types of chemical reactions, including oxidation and reduction. It is known to initiate the intracellular formation of nitric oxide and hydrogen peroxide, leading to oxidative stress and necrotic cell death .

Common Reagents and Conditions: The common reagents used in the study of this compound’s chemical reactions include nitric oxide and hydrogen peroxide. The conditions typically involve exposure of lung cells to this compound, leading to the formation of these reactive oxygen species .

Major Products Formed: The major products formed from the reactions involving this compound are nitric oxide and hydrogen peroxide. These reactive oxygen species contribute to the cytotoxic effects of this compound on lung cells .

Properties

IUPAC Name

methyl 4,5'-dimethoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-9-5-12(22-2)15-13(6-9)25-18(16(15)20)11(17(21)24-4)7-10(19)8-14(18)23-3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZYINVXZDQCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C(=O)C3(O2)C(=CC(=O)C=C3OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940533
Record name Methyl 4,6'-dimethoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1900-29-4
Record name Trypacidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1900-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(benzofuran-2(3H),1'-(2,5)cyclohexadiene)-2'-carboxylic acid, 4,6'-dimethoxy-6-methyl-3,4'-dioxo-, methyl ester, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4,6'-dimethoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Research indicates that trypacidin induces the intracellular production of nitric oxide (NO) and hydrogen peroxide (H2O2) within the first hour of exposure to human lung cells []. This oxidative stress ultimately leads to necrotic cell death within 24 hours. Importantly, the apoptotic pathway does not appear to be involved in this cell death process [].

A: this compound demonstrates toxicity towards both the human A549 lung cell line and human bronchial epithelial cells at similar concentrations, suggesting a broader cytotoxic effect on lung cells rather than specific cell type targeting [].

A: While this compound is known to possess antiphagocytic properties [, ], the relationship between this activity and its cytotoxicity remains unclear and requires further investigation.

A: The molecular formula of this compound is C18H12O7 and it has a molecular weight of 340.28 g/mol [, ].

A: The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, , , , , ]. These studies provide detailed information on the compound's chemical shifts, coupling constants, and fragmentation patterns, enabling structural characterization and identification.

ANone: Currently, the available research primarily focuses on this compound's biological activity and biosynthetic pathway. Information regarding its material compatibility, stability under different environmental conditions, and potential applications beyond the biomedical field is limited and requires further exploration.

ANone: this compound is not known to exhibit catalytic activity. Its biological activity stems from its chemical structure and interaction with biological targets, rather than facilitating chemical reactions.

ANone: While computational methods could provide valuable insights into this compound's interactions with its biological targets, there is currently a lack of published research utilizing techniques like molecular docking, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) modeling.

A: Although detailed SAR studies are lacking, the discovery of 1,2-seco-trypacidin, a this compound derivative [, , ], suggests that modifications to the core structure can influence its biological activity. Further investigations are needed to establish a comprehensive SAR profile and guide the development of analogs with improved potency or altered selectivity.

ANone: Research on this compound's stability under various conditions (e.g., temperature, pH, light) and its formulation into drug delivery systems is currently limited. Investigating these aspects would be crucial for translating its biological activity into practical therapeutic applications.

ANone: Information about this compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion, is currently limited. Further research is needed to understand its behavior in vivo and evaluate its potential as a therapeutic agent.

ANone: Currently, there is no published data on resistance mechanisms to this compound. This knowledge gap needs to be addressed, especially if this compound is to be developed as a potential therapeutic agent.

A: this compound exhibits cytotoxicity against human lung cells [], indicating potential toxicity. Thorough toxicological evaluations are essential to determine its safety profile and guide future research directions.

ANone: While the currently available research primarily focuses on this compound's isolation, structural characterization, and preliminary biological evaluation, several aspects, including drug delivery, biomarker development, analytical method validation, environmental impact assessment, and other related fields, remain largely unexplored. Addressing these knowledge gaps will be crucial for fully understanding this compound's potential and enabling its safe and effective utilization.

A: The discovery of this compound dates back to the mid-20th century []. Key milestones include its isolation and initial characterization from Aspergillus fumigatus [, , ], determination of its antiprotozoal activity [, ], and more recent investigations into its cytotoxic effects on human lung cells and its potential as an antiphagocytic agent [, , ].

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